p-Tolualdehyde

描述

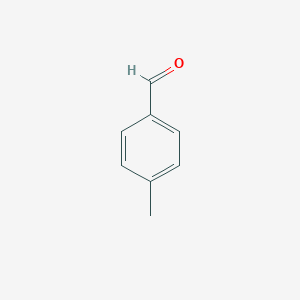

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLOVSHXALFLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041520 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a floral odor; [HSDB] | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0194 g/cu cm at 17 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-87-0 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAX22QZ28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolualdehyde (4-methylbenzaldehyde) is a pivotal aromatic aldehyde utilized extensively as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Its reactivity, characterized by the interplay of the formyl group and the electron-donating methyl group on the aromatic ring, dictates its role in a myriad of organic transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| CAS Number | 104-87-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Almond-like, sweet, herbaceous | [3] |

| Melting Point | -6 °C | [5] |

| Boiling Point | 204-205 °C (lit.) | [3] |

| Density | 1.019 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n²⁰/D) | 1.545 (lit.) | [3] |

| Solubility in Water | 0.25 g/L at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features and Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~9.96 (s, 1H, -CHO), ~7.78 (d, 2H, Ar-H), ~7.33 (d, 2H, Ar-H), ~2.44 (s, 3H, -CH₃) | [6][7] |

| ¹³C NMR (CDCl₃) | δ ~192.0, ~145.6, ~134.2, ~129.9, ~129.7, ~21.9 | [6] |

| Infrared (IR) Spectrum | ~2820, 2730 cm⁻¹ (C-H stretch of aldehyde), ~1700 cm⁻¹ (C=O stretch), ~1605, 1575 cm⁻¹ (C=C stretch of aromatic ring) | [8][9][10] |

| Mass Spectrometry (MS) | m/z 120 (M⁺), 119 (M-H)⁺, 91 (tropylium ion) | [1][11] |

Reactivity of this compound

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the influence of the aromatic ring substituted with a methyl group. The methyl group, being electron-donating, slightly reduces the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde (B42025).[12][13][14] However, the aldehyde group is a meta-director in electrophilic aromatic substitution reactions.

Nucleophilic Addition Reactions

The carbonyl group is susceptible to attack by nucleophiles. The order of reactivity among similar aromatic aldehydes is generally p-nitrobenzaldehyde > benzaldehyde > this compound.[14][15] The electron-withdrawing nitro group in p-nitrobenzaldehyde increases the electrophilicity of the carbonyl carbon, making it more reactive, while the electron-donating methyl group in this compound has the opposite effect.[12][13]

Oxidation

This compound can be readily oxidized to p-toluic acid using various oxidizing agents.[16][17] This is a common transformation in organic synthesis.

Reduction

The aldehyde group can be reduced to a primary alcohol, p-toluyl alcohol (4-methylbenzyl alcohol).

Condensation Reactions

This compound, lacking α-hydrogens, cannot enolize but can act as an electrophile in condensation reactions with enolizable ketones or aldehydes, such as in the Aldol (B89426) condensation.[18][19]

Other Key Reactions

-

Wittig Reaction: this compound reacts with phosphorus ylides to form alkenes.[20][21][22][23]

-

Cannizzaro Reaction: In the presence of a strong base, this compound, which has no α-hydrogens, undergoes a disproportionation reaction to yield p-toluic acid and p-toluyl alcohol.[24][25][26][27]

-

Electrophilic Aromatic Substitution: The aldehyde group is deactivating and meta-directing. However, the activating methyl group directs ortho and para. The outcome of electrophilic substitution will depend on the reaction conditions.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Oxidation of this compound to p-Toluic Acid

This protocol describes the oxidation of this compound using nitric acid.

Materials:

-

This compound

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Water

-

Sodium Hydroxide (B78521)

-

Hydrochloric Acid

-

Zinc Dust

-

5 L round-bottomed flask

-

Efficient stirrer

-

Reflux condenser with a trap for nitrogen oxides

-

Büchner funnel

-

Hardened filter paper

Procedure:

-

In a 5 L round-bottomed flask, mix 2.7 L of water and 750 ml of concentrated nitric acid.

-

Fit the flask with a stirrer and a reflux condenser connected to a trap.

-

Add 105 g (125 ml) of p-cymene (B1678584) (as a precursor for in situ generation of this compound which is then oxidized) and start the stirrer.

-

Gently boil the reaction mixture for 8 hours.

-

Allow the mixture to cool, and collect the crystallized solid on a hardened filter paper in a Büchner funnel.

-

Wash the crude product with 200 ml of water in small portions.

-

Dissolve the crude product in 850 ml of 1 N sodium hydroxide.

-

Place the alkaline solution in a 2 L flask with 20 g of zinc dust and distill until the distillate runs clear.

-

Filter to remove the undissolved zinc, and pour the yellowish filtrate in a thin stream with vigorous stirring into 500 ml of boiling 5 N hydrochloric acid.

-

After cooling, filter the precipitated p-toluic acid, wash with cold water until free of chloride, and dry.

-

For further purification, extract the product with 300 ml of toluene. Chill the toluene extract to 0 °C to crystallize the p-toluic acid.[28]

Reduction of this compound to p-Toluyl Alcohol

This protocol details the reduction of this compound using formaldehyde (B43269) in the presence of a base.

Materials:

-

This compound

-

Potassium Hydroxide

-

Commercial absolute methyl alcohol (acetone-free)

-

Formalin (3.9 moles)

-

Anhydrous Sodium Sulfate

-

Commercial Heptane (b.p. 90-100°)

-

3 L three-necked flask

-

Mercury-sealed mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

Procedure:

-

Set up a 3 L three-necked flask with a stirrer, reflux condenser, dropping funnel, and a thermometer.

-

Place 405 g (7.2 moles) of potassium hydroxide and 1200 cc. of commercial absolute methyl alcohol in the flask and begin stirring.

-

Once the alkali dissolves and the temperature drops to 60°C (using a cold-water bath), begin adding a mixture of 360 g (3 moles) of this compound, 300 cc. of formalin, and 300 cc. of absolute methyl alcohol. Maintain the internal temperature at 60-70°C during the addition.

-

Maintain the temperature at 60-70°C for three hours.

-

Replace the reflux condenser with a downward condenser and distill the methyl alcohol until the internal temperature reaches 101°C.

-

Add 900 cc of cold water to the warm residue and cool the mixture.

-

Separate the two layers and extract the aqueous layer with three 200-cc. portions of benzene.

-

Combine the oil and benzene extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Distill the benzene solution under diminished pressure to obtain p-tolyl carbinol (p-toluyl alcohol).

-

Recrystallize the product from an equal weight of commercial heptane.[29]

Aldol Condensation of this compound with Acetone

This procedure outlines the base-catalyzed aldol condensation of this compound with acetone.

Materials:

-

This compound

-

Acetone

-

2M Sodium Hydroxide solution

-

4% Acetic acid in Ethanol

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Stirring apparatus

-

Heating apparatus (steam bath)

-

Filtration apparatus

Procedure:

-

Combine 0.90 ml of this compound, 0.25 ml of acetone, 4 ml of 95% ethanol, and 3 ml of 2M aqueous sodium hydroxide in a suitable reaction vessel.

-

Stir the mixture. If a solid precipitate does not form, or if precipitation is slow, heat the reaction mixture over a steam bath for 10-15 minutes.

-

Once precipitation is complete, cool the mixture and isolate the solid product by filtration.

-

Rinse the product with approximately 5 ml of each of the following pre-chilled solvents in sequence: 95% ethanol, then 4% acetic acid in ethanol, and finally 95% ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., 95% aqueous ethanol or toluene) to obtain the purified α,β-unsaturated carbonyl compound.[13]

Role in Drug Development and Signaling Pathways

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer agents and enzyme inhibitors.

Anticancer and Enzyme Inhibitory Activity

Derivatives of this compound have shown promise in anticancer research. For instance, certain pyridone derivatives synthesized from this compound have exhibited anti-cancer activity against liver, breast, and lung cancer cell lines.[12] Furthermore, derivatives of similar aromatic aldehydes have been explored as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer cell resistance.[30][31]

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[8][32] this compound can be used to synthesize isoxazole (B147169) derivatives that have the potential to act as MDR reversal agents.[3] The mechanism of action for such compounds often involves the modulation of key signaling pathways that regulate the expression and function of these transporters.

While direct studies on this compound derivatives are emerging, research on structurally related compounds provides valuable insights. For example, cinnamaldehyde (B126680) derivatives have been shown to sensitize chemo-resistant cancer cells by suppressing the expression of MDR1 (P-glycoprotein). This suppression is achieved through the inhibition of upstream signaling pathways, specifically the STAT3 and AKT signaling pathways. These pathways are known to play critical roles in cell survival, proliferation, and drug resistance.[33] It is plausible that derivatives of this compound could exert similar effects, making them attractive candidates for further investigation in the development of adjuvants for chemotherapy.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.

Diagram 1: General Mechanism of Aldol Condensation

References

- 1. This compound(104-87-0) MS spectrum [chemicalbook.com]

- 2. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 104-87-0 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound [stenutz.eu]

- 6. bmse000527 this compound at BMRB [bmrb.io]

- 7. This compound(104-87-0) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(104-87-0) IR Spectrum [chemicalbook.com]

- 9. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 10. Solved this compound INFRARED SPECTRUM NIST Chemistry | Chegg.com [chegg.com]

- 11. massbank.eu [massbank.eu]

- 12. sarthaks.com [sarthaks.com]

- 13. brainly.in [brainly.in]

- 14. adda247.com [adda247.com]

- 15. Out of this compound and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]

- 16. nbinno.com [nbinno.com]

- 17. Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chegg.com [chegg.com]

- 21. Solved Draw the mechanism for the reaction of this compound | Chegg.com [chegg.com]

- 22. Wittig Reaction [organic-chemistry.org]

- 23. Wittig reaction - Wikipedia [en.wikipedia.org]

- 24. chegg.com [chegg.com]

- 25. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 26. grokipedia.com [grokipedia.com]

- 27. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 28. Organic Syntheses Procedure [orgsyn.org]

- 29. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 30. Aldol condensation - Wikipedia [en.wikipedia.org]

- 31. This compound 2,4-dinitro-phenylhydrazone [webbook.nist.gov]

- 32. Solved Show the Aldol Condensation mechanism when | Chegg.com [chegg.com]

- 33. ymdb.ca [ymdb.ca]

4-methylbenzaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methylbenzaldehyde (also known as p-tolualdehyde), a common organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 4-methylbenzaldehyde is characterized by signals in the aromatic, aldehydic, and aliphatic regions.

Table 1: ¹H NMR Data for 4-methylbenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.95 - 9.97 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| 7.77 - 7.80 | Doublet | 7.9 - 8.1 | 2H | Aromatic protons (ortho to -CHO) |

| 7.33 - 7.40 | Doublet | 7.8 - 8.0 | 2H | Aromatic protons (meta to -CHO) |

| 2.39 - 2.45 | Singlet | - | 3H | Methyl protons (-CH₃) |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][2][3][4]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Data for 4-methylbenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 191.74 - 192.6 | Carbonyl carbon (C=O) |

| 145.2 - 145.6 | Aromatic carbon attached to -CH₃ |

| 134.0 - 134.29 | Aromatic carbon attached to -CHO |

| 129.7 - 129.9 | Aromatic carbons (ortho to -CHO) |

| 129.6 - 129.76 | Aromatic carbons (meta to -CHO) |

| 21.4 - 21.9 | Methyl carbon (-CH₃) |

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[1][3][4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 4-methylbenzaldehyde is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-methylbenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

-

Data Acquisition:

-

For ¹H NMR: Set typical acquisition parameters such as a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[6] The spectral width is typically set from 0 to 12 ppm.[6]

-

For ¹³C NMR: Use a standard carbon pulse program. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C. The spectral width is typically set from 0 to 220 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1703 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1575, ~1460 | Medium-Strong | Aromatic C=C ring stretches |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Note: The exact peak positions can vary based on the sampling method.[7]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 4-methylbenzaldehyde is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of 4-methylbenzaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of air is typically recorded first.

Alternatively, for liquid samples or solutions, a spectrum can be obtained by placing a drop of the sample between two salt (e.g., NaCl or KBr) plates (thin-film method).[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 4-methylbenzaldehyde, the molecular weight is 120.15 g/mol .[9]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 4-methylbenzaldehyde

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 120 | 70.52 | Molecular ion [M]⁺ |

| 119 | 84.63 | [M-H]⁺ |

| 91 | 99.99 | [M-CHO]⁺ (Tropylium ion) |

| 65 | 27.15 | [C₅H₅]⁺ |

Note: Relative intensities can vary between instruments.[5]

Experimental Protocol for Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-MS spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged ions.

-

Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of 4-methylbenzaldehyde using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic characterization of 4-methylbenzaldehyde.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzaldehyde, 4-methyl- [webbook.nist.gov]

A Technical Guide to p-Tolualdehyde Reaction Mechanisms in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core reaction mechanisms of p-Tolualdehyde (4-methylbenzaldehyde), a versatile aromatic aldehyde pivotal in modern organic synthesis. Its unique reactivity, stemming from the aldehyde functional group and the electron-donating para-methyl group, makes it an indispensable building block for creating complex molecules in the pharmaceutical, agrochemical, and specialty materials industries.[1] This document details key transformations, including nucleophilic additions and redox reactions, supported by mechanistic diagrams, quantitative data, and detailed experimental protocols.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is highly susceptible to attack by nucleophiles. This reactivity is the foundation for several critical carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

Aldol Condensation

The crossed or mixed Aldol condensation is a powerful method for forming carbon-carbon bonds.[2] Since this compound lacks α-hydrogens, it cannot form an enolate itself and can only act as an electrophilic acceptor. When reacted with an enolizable ketone, such as acetone, it undergoes a base-catalyzed condensation to form an α,β-unsaturated ketone, a valuable scaffold in medicinal chemistry.[2][3]

References

p-Tolualdehyde: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: p-Tolualdehyde, a simple aromatic aldehyde, has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its inherent reactivity and structural features allow for its incorporation into a diverse array of molecular frameworks, leading to the synthesis of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, focusing on the synthesis of bioactive molecules, their quantitative biological evaluation, detailed experimental protocols, and the elucidation of their mechanisms of action through key signaling pathways.

Data Presentation: Quantitative Biological Activity of this compound Derivatives

The following tables summarize the cytotoxic activity of various pyrazolone (B3327878) and chalcone (B49325) derivatives synthesized using this compound or structurally similar aromatic aldehydes. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency against several human cancer cell lines.

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 1.31[1] |

| WM266.5 (Melanoma) | 0.45[1] | |

| Pyrazolinone Chalcone (6b) | Caco (Colorectal Adenocarcinoma) | 23.34[2][3] |

| Pyrazolone Derivative (7c) | HepG-2 (Liver Cancer) | 9.57 (µg/ml)[4] |

| MCF-7 (Breast Cancer) | 12.92 (µg/ml)[4] | |

| A-549 (Lung Cancer) | 14.16 (µg/ml)[4] | |

| Pyrazolone Derivative (12) | HepG-2 (Liver Cancer) | 2.59 (µg/ml)[4] |

| MCF-7 (Breast Cancer) | 4.42 (µg/ml)[4] | |

| A-549 (Lung Cancer) | 2.93 (µg/ml)[4] | |

| Pyrazolone Derivative (16) | HepG-2 (Liver Cancer) | 9.55 (µg/ml)[4] |

| MCF-7 (Breast Cancer) | 13.33 (µg/ml)[4] | |

| A-549 (Lung Cancer) | 10.54 (µg/ml)[4] |

Table 2: Anticancer Activity of Chalcone Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Chalcone-Triazole Hybrid | Various | Nanomolar range[5] |

| N-aryl piperazine-chalcone hybrid (16) | Hela (Cervical Cancer) | 0.190[6] |

| SGC7901 (Gastric Cancer) | 0.410[6] | |

| Chalcone (38) | MCF-7 (Breast Cancer) | 0.028[6] |

| Chalcone (39) | MCF-7 (Breast Cancer) | 0.054[6] |

Experimental Protocols

Detailed methodologies for the synthesis of key compound classes derived from this compound are provided below. These protocols are based on established literature procedures and include information on reactants, reaction conditions, and product characterization.

Protocol 1: Synthesis of Pyrazolone Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of 4-substituted benzylidene-pyrazol-5-ones.

Materials:

-

This compound

-

3-Methyl-pyrazol-5-one

-

Piperidine (B6355638) (catalyst)

-

Hydrochloric acid (dilute)

-

Crushed ice

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-pyrazol-5-one (0.01 mole) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.

-

To the reaction mixture, add this compound (0.01 mole).

-

Continue stirring the reaction mixture for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol.

Characterization: The structure of the synthesized compounds can be confirmed by various spectroscopic methods:

-

IR (KBr, cm⁻¹): Look for characteristic peaks for C=O, C=N, and aromatic C-H stretching.

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals for the methyl protons of the p-tolyl group, aromatic protons, the vinyl proton, and the NH proton of the pyrazolone ring.

-

Mass Spectrometry (m/z): The molecular ion peak should correspond to the calculated molecular weight of the product.[7]

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of chalcones from this compound and a substituted acetophenone (B1666503).

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40%)

-

Hydrochloric acid (dilute)

-

Crushed ice

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). The formation of a solid precipitate indicates product formation.

-

Monitor the reaction progress using TLC.

-

After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then dry.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure chalcone.

Characterization:

-

Melting Point: Determine the melting point of the purified product.

-

IR (KBr, cm⁻¹): Identify the characteristic absorption bands for the α,β-unsaturated carbonyl group (around 1650-1680 cm⁻¹), C=C double bond, and aromatic rings.

-

¹H NMR (CDCl₃, δ ppm): Observe the characteristic doublets for the α- and β-protons of the enone system, along with signals for the aromatic protons and the methyl group of this compound.

-

¹³C NMR (CDCl₃, δ ppm): Confirm the presence of the carbonyl carbon and other carbons in the molecule.

-

Mass Spectrometry (m/z): Verify the molecular weight of the synthesized chalcone.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly chalcones and pyrazolinones, have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the critical pathways targeted is the PI3K/Akt/ERK1/2 signaling cascade.

Inhibition of the PI3K/Akt/ERK1/2 Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain pyrazolinone chalcones have been identified as potent inhibitors of this pathway.[2][3]

Mechanism of Action:

-

Inhibition of PI3K and Akt: The this compound-derived pyrazolinone chalcone directly inhibits the activity of PI3K and Akt.[2][3] This blockade prevents the downstream signaling events that promote cell survival.

-

Induction of Apoptosis: Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and p53.[2][3] This shift in the balance between pro- and anti-apoptotic proteins triggers the intrinsic pathway of apoptosis, leading to cancer cell death.

-

Inhibition of Proliferation and Metastasis: The pyrazolinone chalcone also leads to the downregulation of Raf-1, which in turn inhibits the phosphorylation of ERK1/2.[2][3] Since ERK1/2 is a key promoter of cell proliferation and metastasis, its inhibition contributes to the anticancer effects of the compound.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Chalcone derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[8] Increased intracellular ROS levels can lead to oxidative stress, mitochondrial dysfunction, and the activation of both intrinsic and extrinsic apoptotic pathways.

This compound is a readily available and cost-effective starting material that provides access to a rich diversity of heterocyclic compounds with significant potential in medicinal chemistry. The synthesis of pyrazolone and chalcone derivatives from this building block has yielded promising candidates for the development of novel anticancer agents. The ability of these compounds to modulate critical signaling pathways, such as the PI3K/Akt cascade, and to induce apoptosis highlights the value of this compound as a scaffold in modern drug discovery. Further exploration of structure-activity relationships and optimization of lead compounds derived from this compound are warranted to translate these preclinical findings into effective therapeutic strategies.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Convenient Green Synthesis and Characterization of Some Pyrazolone Derivatives: Anticancer Activity [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 4-Methylphenylacetone

A Note on Chemical Identification: This document details the synthesis and discovery of 4-Methylphenylacetone (B1295304). It is important to note that the initially provided CAS number, 104-87-0, corresponds to p-Tolualdehyde. The correct CAS number for 4-Methylphenylacetone, the subject of this guide, is 2096-86-8. Also known as p-tolylacetone or 4-methylbenzyl methyl ketone, this compound is a significant intermediate in the synthesis of various organic molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis methodologies and historical context of 4-Methylphenylacetone.

Discovery

While the precise moment of discovery and the identity of the first chemist to synthesize 4-Methylphenylacetone are not definitively documented in readily available literature, one of the earliest detailed descriptions of its preparation is found in a patent filed in 1942. This patent, US2382686A, outlines a method for the synthesis of 4-Methylphenylacetone as a key intermediate for therapeutically valuable agents. This suggests that the compound was of interest to the scientific community by the early 1940s for its potential applications in medicinal chemistry.

Synthesis Methodologies

Several synthetic routes to 4-Methylphenylacetone have been developed. The following sections provide detailed experimental protocols for two prominent methods: a classical approach via condensation and saponification, and a common industrial method utilizing Friedel-Crafts acylation.

Method 1: Condensation of 4-Methylbenzyl Cyanide and Ethyl Acetate (B1210297) followed by Saponification

This method, detailed in US Patent 2,382,686, involves a two-step process starting from 4-methylbenzyl cyanide.[1]

Experimental Protocol:

Step 1: Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate

-

Prepare a solution of sodium ethoxide by dissolving 30 parts by weight of sodium in 300 parts by weight of absolute alcohol.

-

Heat the sodium ethoxide solution to reflux.

-

To the refluxing solution, add a mixture of 131 parts by weight of p-methylbenzyl cyanide and 131 parts by weight of dry ethyl acetate dropwise.

-

After the addition is complete, continue to boil the mixture under reflux for 2 hours.

-

Cool the reaction mixture.

Step 2: Saponification and Hydrolysis

-

To the cooled reaction mixture, add approximately 10 times its quantity of water while stirring.

-

Boil the resulting mixture for several hours under a reflux condenser.

-

After cooling, the resulting brown oil (crude 4-methylphenylacetone) is separated.

-

The crude product is then purified by vacuum distillation to yield pure 4-methylphenylacetone.

Quantitative Data Summary:

| Reactant/Reagent | Quantity (parts by weight) | Molar Ratio (approx.) |

| Sodium | 30 | 1.3 |

| Absolute Alcohol | 300 | - |

| p-Methylbenzyl Cyanide | 131 | 1 |

| Dry Ethyl Acetate | 131 | 1.5 |

| Product Property | Value |

| Boiling Point | 104-106 °C at 10 mm Hg |

| Appearance | Colorless oil |

Experimental Workflow Diagram:

Method 2: Friedel-Crafts Acylation of Toluene (B28343)

A widely used method for the synthesis of aryl ketones, the Friedel-Crafts acylation can be adapted for the production of 4-Methylphenylacetone. This process involves the acylation of toluene with an appropriate acylating agent in the presence of a Lewis acid catalyst.[2]

Experimental Protocol:

Step 1: Preparation of Propionyl Chloride (Acylating Agent)

-

In a 500L glass-lined reaction vessel, combine 250 kg of propionic acid and 185 kg of phosphorus trichloride (B1173362).

-

Slowly heat the mixture with stirring to 50 °C and maintain this temperature for 6 hours.

-

Allow the mixture to stand for 3 hours, then separate the lower layer of phosphorous acid.

-

The resulting propionyl chloride (approximately 297 kg, 95% yield) can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a 500L glass-lined reaction vessel, place 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.

-

Cool the vessel using a jacket and slowly add 120 kg of propionyl chloride dropwise with stirring, ensuring the internal temperature does not exceed 30 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Slowly raise the temperature to 82 °C and maintain it for 2 hours.

-

Cool the reaction mixture.

Step 3: Work-up and Purification

-

Hydrolyze the cooled reaction mixture by adding it to a 2000L glass-lined reaction vessel containing a mixture of ice and water at a low temperature.

-

Allow the layers to separate and collect the upper oily layer.

-

Wash the organic layer with water and a saturated soda ash solution until neutral.

-

Dry the organic layer.

-

Remove the toluene by atmospheric distillation.

-

Collect the fraction boiling at 96-100 °C / 930 Pa to obtain 4-methylphenylacetone with a purity greater than 98%. The yield for this step is 88%.

Quantitative Data Summary:

| Reactant/Reagent | Quantity (kg) | Molar Ratio (approx.) |

| Step 1 | ||

| Propionic Acid | 250 | 3 |

| Phosphorus Trichloride | 185 | 1 |

| Step 2 | ||

| Anhydrous Aluminum Trichloride | 225 | 1.3 |

| Toluene | 160 | 1.3 |

| Propionyl Chloride | 120 | 1 |

| Product Property | Value |

| Purity | > 98% |

| Yield (Step 1) | 95% |

| Yield (Step 2) | 88% |

| Boiling Point | 96-100 °C at 930 Pa |

Experimental Workflow Diagram:

Conclusion

4-Methylphenylacetone is a valuable chemical intermediate with well-established synthetic routes. While its initial discovery is not attributed to a single individual or publication, its importance in organic synthesis, particularly for pharmaceutical applications, has been recognized since at least the early 1940s. The methods of synthesis described provide robust and scalable procedures for its preparation, with the Friedel-Crafts acylation being a common industrial approach. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Stability and Storage of p-Tolualdehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for p-Tolualdehyde (CAS No. 104-87-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development as well as in manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its handling and storage requirements.

| Property | Value | References |

| Molecular Formula | C₈H₈O | [2] |

| Molecular Weight | 120.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Aromatic, cherry-like | [5] |

| Boiling Point | 204-205 °C at 760 mmHg | [4] |

| Melting Point | -6 °C | [4] |

| Flash Point | 71 °C (closed cup) | [4] |

| Density | 1.019 g/cm³ at 25 °C | [6] |

| Vapor Pressure | <1 mbar at 20 °C | [4] |

| Solubility in Water | Practically insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and toluene | [7] |

Chemical Stability and Degradation Pathways

This compound is a stable compound under recommended storage conditions.[4][6] However, as an aromatic aldehyde, its principal route of degradation is through oxidation, particularly when exposed to air.[2][4] The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, which in this case is p-toluic acid.[8][9] This process is often referred to as auto-oxidation and can be accelerated by exposure to light and elevated temperatures.

The primary degradation pathway is illustrated in the diagram below.

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to proper storage and handling procedures. The compound is known to be air-sensitive, and therefore, measures should be taken to minimize its exposure to oxygen.[2][4][6]

General Storage Recommendations:

-

Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.[3][6][10]

-

Temperature: Store in a cool, dry place.[6] For solutions of this compound, specific temperature recommendations are available. For instance, stock solutions can be stored at -20°C for one month or at -80°C for up to six months.[3]

-

Container: Keep containers tightly closed in a well-ventilated area.[6]

-

Light: Protect from light to minimize the risk of photodegradation.[10]

The recommended workflow for the handling and storage of this compound is depicted in the diagram below.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under various conditions is not extensively published, Table 2 summarizes the available information on its stability. The primary impurity resulting from degradation is p-toluic acid.

| Condition | Observation | Purity Specification (Typical) | Impurity Limits (Typical) | References |

| Air Exposure | Sensitive to air; oxidizes to p-toluic acid. | ≥97.0% (GC) | ≤3.0% free carboxylic acid (as p-toluic acid) | [2][4][11] |

| Light Exposure | Protect from light. | - | - | [10] |

| Thermal Stress | Stable under normal conditions; avoid heat, flames, and sparks. | - | - | [4][6] |

| Long-term Storage (Solutions) | Stored under nitrogen: -20°C for 1 month; -80°C for 6 months. | - | - | [3] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for assessing the purity of this compound and quantifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method is a suitable technique for this purpose. The following is a representative protocol for a stability-indicating reversed-phase HPLC method for the analysis of this compound and its primary degradant, p-toluic acid.

Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and p-toluic acid.

Materials and Reagents:

-

This compound reference standard

-

p-Toluic acid reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable buffer component)

-

Forced degradation samples (acid, base, oxidative, thermal, and photolytic stressed)

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical starting point could be a gradient from 30% to 70% acetonitrile over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV at 254 nm (or other suitable wavelength determined by UV scan) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Solution Preparation: Prepare stock solutions of this compound and p-toluic acid in a suitable solvent (e.g., acetonitrile). Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.

-

Sample Preparation:

-

Forced Degradation Samples: Subject this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light exposure) to generate degradation products.[12][13] Neutralize acidic and basic samples before injection.

-

Stability Samples: Prepare samples from long-term and accelerated stability studies by dissolving them in the mobile phase or a suitable solvent to a known concentration.

-

-

Chromatographic Analysis: Inject the standard solutions, forced degradation samples, and stability samples into the HPLC system.

-

Data Analysis:

-

Identify the peaks of this compound and p-toluic acid based on their retention times compared to the standards.

-

Assess the peak purity of this compound in the stressed samples to ensure that no degradation products are co-eluting.

-

Quantify the amount of this compound and p-toluic acid in the stability samples using a calibration curve generated from the standard solutions.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Incompatible Materials

To prevent hazardous reactions and maintain the stability of this compound, contact with the following materials should be avoided:

Conclusion

This compound is a stable chemical when stored under appropriate conditions. Its primary degradation pathway is oxidation to p-toluic acid, which is accelerated by exposure to air, light, and heat. To ensure the long-term stability and purity of this compound, it is imperative to store it in a cool, dry, well-ventilated area, under an inert atmosphere, and protected from light. The use of a validated stability-indicating analytical method, such as the HPLC method outlined above, is essential for monitoring its purity and the formation of any degradation products over time. Adherence to these guidelines will ensure the integrity of this compound for its intended applications in research, development, and manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. msds.nipissingu.ca [msds.nipissingu.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ccis.chemoventory.com [ccis.chemoventory.com]

- 7. chromatographic rp-hplc method: Topics by Science.gov [science.gov]

- 8. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. para-tolualdehyde, 104-87-0 [thegoodscentscompany.com]

- 11. p-トルアルデヒド analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. asianjpr.com [asianjpr.com]

In-Depth Toxicological Profile of 4-Methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzaldehyde (CAS No. 104-87-0), also known as p-tolualdehyde, is an aromatic aldehyde with a characteristic cherry-like scent. It is utilized in the fragrance industry and as an intermediate in the synthesis of pharmaceuticals and dyes. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and regulatory compliance. This technical guide provides a comprehensive overview of the available toxicological data for 4-methylbenzaldehyde, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific toxicokinetic studies on 4-methylbenzaldehyde are limited, the general metabolic pathway for aromatic aldehydes is well-established.

Absorption: Occupational exposure to 4-methylbenzaldehyde can occur through inhalation and dermal contact. The general population may be exposed through inhalation of ambient air, ingestion of food, and dermal contact.

Metabolism: Aromatic aldehydes are primarily oxidized in vivo to their corresponding carboxylic acids. In the case of 4-methylbenzaldehyde, it is anticipated to be metabolized to p-toluic acid. This metabolite can then be conjugated, for instance with glucuronic acid, to facilitate its excretion. In rabbits, this compound is converted to p-toluic acid, which has been identified in the urine as the ester glucuronide[1].

Excretion: The conjugated metabolites are water-soluble and are expected to be efficiently eliminated from the body, primarily through urine.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

| Test | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 1600 mg/kg bw[2] | Harmful if swallowed (Category 4) |

| LD50 | Mouse | Oral | 3200 mg/kg bw[1] | - |

| LD50 | Rat | Intraperitoneal | 800 mg/kg bw[1] | - |

| LC50 | Rat | Inhalation | > 2200 mg/m³[3] | - |

Signs and Symptoms: In acute oral toxicity studies with rats, behavioral signs observed included somnolence (general depressed activity).

Experimental Protocols

Acute Oral Toxicity (following OECD Guideline 425: Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is used to estimate the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed individually and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage. The volume administered is based on the animal's body weight.

-

Dosing Procedure: A single animal is dosed at a time. The first animal is dosed at a level just below the estimated LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The interval between dosing is typically 48 hours.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Irritation

Skin Irritation

4-Methylbenzaldehyde is classified as a skin irritant.

| Test | Species | Result | Classification |

| Skin Irritation | Rabbit | Skin irritant | Causes skin irritation (Category 2) |

Observations: Studies in rabbits have shown that 4-methylbenzaldehyde causes skin irritation.

Eye Irritation

4-Methylbenzaldehyde is classified as causing serious eye irritation.

| Test | Species | Result | Classification |

| Eye Irritation | Rabbit | Moderate eye irritation | Causes serious eye irritation (Category 2) |

Observations: In rabbit eye irritation studies, 4-methylbenzaldehyde was found to be a moderate eye irritant.

Experimental Protocols

Acute Dermal Irritation (following OECD Guideline 404)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the animal's back is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.

-

Data Analysis: The mean scores for erythema and edema at 24, 48, and 72 hours are used to calculate the Primary Irritation Index (PII).

Acute Eye Irritation (following OECD Guideline 405)

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale.

-

Reversibility: Observations may continue for up to 21 days to assess the reversibility of any effects.

-

Data Analysis: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are evaluated to determine the irritation potential.

Sensitization

Experimental Protocols

Skin Sensitization - Local Lymph Node Assay (LLNA) (following OECD Guideline 429)

-

Animal Selection: CBA/J or CBA/Ca mice are typically used.

-

Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. Control animals are treated with the vehicle alone. A positive control is also used.

-

Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of 3H-methyl thymidine into the lymph node cells is measured as disintegrations per minute (DPM). A Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive response. The EC3 value, the estimated concentration required to produce an SI of 3, is determined to assess the sensitizing potency.

Genotoxicity

Genotoxicity tests are performed to identify substances that can cause genetic damage.

Mutagenicity: No specific results for 4-methylbenzaldehyde in a bacterial reverse mutation assay (Ames test) were found in the public domain. However, a safety data sheet indicates that no data is available for germ cell mutagenicity.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (following OECD Guideline 471)

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains have mutations in the genes required for histidine or tryptophan synthesis, respectively.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), which is an extract of liver enzymes, to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of histidine or tryptophan.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

No component of 4-methylbenzaldehyde is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). Similarly, it is not listed as a known or anticipated carcinogen by the National Toxicology Program (NTP)[4]. No long-term carcinogenicity bioassays specifically on 4-methylbenzaldehyde were found in the public domain. However, a 2-year gavage study on the structurally related compound, benzaldehyde, conducted by the NTP, showed some evidence of carcinogenic activity in male and female B6C3F1 mice (increased incidences of squamous cell papillomas of the forestomach), but no evidence of carcinogenic activity in F344/N rats[5].

Repeated Dose Toxicity

In a subchronic oral toxicity study, rats were administered 4-methylbenzaldehyde by gavage at dosage levels of 100 or 1000 mg/kg/day for a total of 12 doses over 17 days. No adverse effects on feed consumption, weight gain, hematology, clinical chemistry, organ weights, or histopathology were observed[1].

Summary and Conclusion

4-Methylbenzaldehyde exhibits moderate acute oral toxicity and is classified as a skin and eye irritant. While there is no evidence to suggest it is a skin sensitizer (B1316253) in dilute solutions, comprehensive quantitative data are lacking. No specific mutagenicity or carcinogenicity data for 4-methylbenzaldehyde are publicly available, though it is not classified as a carcinogen by major regulatory bodies. The primary toxicological concerns are related to its irritant properties. Standard risk management procedures for handling chemical irritants should be followed. Further testing would be required to definitively quantify its sensitization potential and to rule out genotoxic effects.

References

- 1. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Completed Evaluations [ntp.niehs.nih.gov]

- 5. Home - National Toxicology Program [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the p-Tolualdehyde Carbonyl Group

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilicity of carbonyl compounds is a cornerstone of organic chemistry, dictating their reactivity and utility in synthesis. This technical guide provides a detailed examination of the carbonyl group in p-tolualdehyde, a common aromatic aldehyde. We explore the electronic influence of the para-methyl substituent, present quantitative physicochemical data to benchmark its electrophilicity against related compounds, and provide a detailed experimental protocol for assessing relative reactivity. Through a combination of spectroscopic data, physical organic principles, and workflow visualizations, this document serves as a comprehensive resource for professionals leveraging carbonyl chemistry in research and development.

Introduction to Carbonyl Electrophilicity

The carbonyl group (C=O) is a fundamental functional group characterized by a polar double bond between a carbon and an oxygen atom. Due to the higher electronegativity of oxygen, the electron density is skewed towards it, rendering the oxygen atom nucleophilic and the carbonyl carbon atom electrophilic. This inherent electrophilicity makes the carbonyl carbon susceptible to attack by a wide variety of nucleophiles, initiating reactions such as nucleophilic addition, which are pivotal in forming new carbon-carbon and carbon-heteroatom bonds.

The magnitude of the partial positive charge on the carbonyl carbon, and thus its electrophilicity, is not constant; it is profoundly influenced by the electronic nature of the substituents attached to it. Electron-withdrawing groups (EWGs) enhance electrophilicity by further delocalizing electron density away from the carbon atom, whereas electron-donating groups (EDGs) diminish it by pushing electron density towards the carbonyl carbon.

The Influence of the para-Methyl Substituent

In this compound, the carbonyl group is attached to a benzene (B151609) ring bearing a methyl group at the para-position. The methyl group is a weak electron-donating group, which influences the carbonyl's electrophilicity through two primary electronic effects:

-

Inductive Effect (+I): Alkyl groups are more electropositive than sp²-hybridized carbon atoms and therefore donate electron density through the sigma bond framework, slightly reducing the partial positive charge on the carbonyl carbon.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect increases the electron density of the ring, which in turn reduces the electron-withdrawing pull of the ring from the carbonyl carbon.

Collectively, these electron-donating effects make the carbonyl carbon of this compound less electrophilic, and therefore less reactive towards nucleophiles, than the carbonyl carbon of unsubstituted benzaldehyde (B42025).

Quantitative Assessment of Electrophilicity

The electrophilicity of a carbonyl group can be assessed and compared using several quantitative and semi-quantitative parameters. These include spectroscopic data, which reflect the electronic environment of the carbonyl, and empirical parameters like Hammett constants, which quantify the electronic influence of substituents.

Spectroscopic Data Comparison

Spectroscopic techniques such as Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provide valuable insight into the electronic nature of the carbonyl group.

-